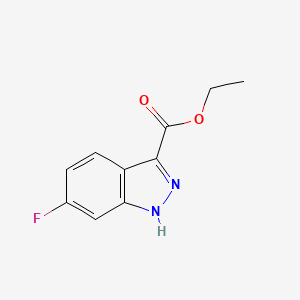

Ethyl 6-fluoro-1H-indazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-fluoro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZNGUIYZAUVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657880 | |

| Record name | Ethyl 6-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-30-1 | |

| Record name | Ethyl 6-fluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate

Abstract: This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Ethyl 6-fluoro-1H-indazole-3-carboxylate, a key building block in modern medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles. The featured synthesis leverages a [3+2] cycloaddition reaction between in situ generated 4-fluorobenzyne and ethyl diazoacetate, a method known for its efficiency and directness in constructing the indazole core with the desired ester functionality.

Introduction: The Significance of Fluorinated Indazoles in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] this compound, in particular, serves as a crucial intermediate in the synthesis of a variety of bioactive compounds, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[2] The presence of the fluorine atom at the 6-position and the ethyl carboxylate at the 3-position provides two key points for further chemical modification, making it a versatile precursor for library synthesis and lead optimization.

This guide focuses on a practical and scalable synthesis of this compound, emphasizing a well-established and reliable method that proceeds through a benzyne intermediate.

The Strategic Approach: [3+2] Cycloaddition of 4-Fluorobenzyne

The selected synthetic strategy involves the [3+2] cycloaddition of in situ generated 4-fluorobenzyne with ethyl diazoacetate. This approach is highly convergent, directly assembling the target molecule's core structure in a single key step. The reaction relies on the generation of a highly reactive benzyne intermediate, which then undergoes a cycloaddition with the diazo compound.[3][4]

The overall transformation can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

This method offers several advantages over multi-step linear syntheses, including:

-

Efficiency: The core indazole ring is formed in a single, high-yielding step.

-

Directness: The ethyl carboxylate group is incorporated directly, avoiding subsequent functional group manipulations at the 3-position.

-

Versatility: The benzyne chemistry platform can be adapted to synthesize a wide range of substituted indazoles.

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of ethyl 1H-indazole-3-carboxylate, with modifications to accommodate the fluorinated precursor.[3]

3.1. Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| 4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | (Not available) | Custom synthesis or specialized supplier | Key benzyne precursor |

| Ethyl diazoacetate | 623-73-4 | Commercial sources | Handle with care; potentially explosive |

| Tetrabutylammonium fluoride (TBAF), 1 M solution in THF | 429-41-4 | Commercial sources | Fluoride source for benzyne generation |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Commercial sources | Reaction solvent, must be dry |

| Ethyl acetate (EtOAc) | 141-78-6 | Commercial sources | Extraction solvent |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | Prepared in-house | For aqueous workup |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Commercial sources | Drying agent |

| Silica gel, 230-400 mesh | 7631-86-9 | Commercial sources | For column chromatography |

3.2. Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add 4-fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv).

-

Solvent Addition and Cooling: Introduce anhydrous tetrahydrofuran (THF) via cannula to dissolve the reagents. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Benzyne Generation and Cycloaddition: While stirring vigorously, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) dropwise via syringe over approximately 40 minutes.

-

Reaction Progression: After the complete addition of TBAF, continue stirring the reaction mixture at -78 °C for 1.5 hours. Subsequently, remove the dry ice/acetone bath and allow the reaction to slowly warm to room temperature overnight.

-

Workup: Concentrate the reaction mixture under reduced pressure. To the residue, add ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with EtOAc.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Mechanistic Insights

The reaction proceeds through a well-defined mechanism involving three key stages:

-

Generation of 4-Fluorobenzyne: The triflate and trimethylsilyl groups ortho to each other on the benzene ring serve as a precursor to the benzyne. The fluoride ion from TBAF attacks the silicon atom, initiating an elimination reaction that expels the triflate leaving group and forms the highly strained, reactive 4-fluorobenzyne intermediate.[3]

-

1,3-Dipolar Cycloaddition: Ethyl diazoacetate acts as a 1,3-dipole. The 4-fluorobenzyne, being a potent dienophile and electrophile, readily undergoes a [3+2] cycloaddition reaction with the ethyl diazoacetate.

-

Tautomerization: The initial cycloadduct rapidly rearranges to the more stable aromatic 1H-indazole tautomer to yield the final product.

Caption: Simplified reaction mechanism for the synthesis.

Alternative Synthetic Routes

While the benzyne cycloaddition is a highly effective method, other synthetic strategies can also be employed to access this compound. One notable alternative involves the cyclization of a substituted phenylhydrazine derivative. This typically involves the following key steps:

-

Starting Material: A suitably substituted aniline, such as 4-fluoro-2-methylaniline, is the starting point.

-

Diazotization and Reduction: The aniline is diazotized and then reduced to form a phenylhydrazine intermediate.

-

Condensation and Cyclization: The phenylhydrazine is condensed with a pyruvate derivative, followed by an acid-catalyzed cyclization (Fischer indole synthesis-like conditions) to form the indazole ring.

-

Esterification: If the cyclization yields the carboxylic acid, a final esterification step with ethanol is required.

Conclusion

The synthesis of this compound via the [3+2] cycloaddition of 4-fluorobenzyne and ethyl diazoacetate represents a state-of-the-art approach for the preparation of this valuable building block. The method is characterized by its high efficiency, directness, and adherence to modern synthetic principles. This guide provides the necessary details for researchers to successfully implement this protocol in their laboratories, thereby facilitating the advancement of drug discovery programs that rely on fluorinated indazole scaffolds.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Indazole synthesis [organic-chemistry.org]

The Strategic Intermediate: A Technical Guide to Ethyl 6-fluoro-1H-indazole-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a key building block in contemporary medicinal chemistry. With the CAS Number 885279-30-1, this fluorinated indazole derivative has emerged as a critical intermediate in the synthesis of a variety of therapeutic agents, particularly in the realm of oncology and inflammatory diseases.[1] This document details its chemical properties, outlines established and theoretical synthetic pathways, explores its reactivity, and discusses its applications in drug discovery, supported by step-by-step protocols and in-depth scientific rationale.

Introduction: The Significance of the Fluorinated Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, consisting of a fused benzene and pyrazole ring, provides a versatile framework for interacting with various biological targets. The introduction of a fluorine atom at the 6-position of the indazole ring, as seen in this compound, can significantly enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule. Fluorine's high electronegativity and small size can modulate pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering practical insights into the synthesis and application of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 885279-30-1 | ChemicalBook |

| Molecular Formula | C₁₀H₉FN₂O₂ | N/A |

| Molecular Weight | 208.19 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and ethyl acetate. | General knowledge |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. While a specific, detailed protocol for this exact molecule is not widely published, its synthesis can be reliably inferred from established methods for analogous indazole-3-carboxylates. The following sections describe a plausible and robust synthetic strategy.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the cyclization of a suitably substituted phenylhydrazine derivative or a related precursor. The key bond formations are the N-N bond and the pyrazole ring closure.

References

A Technical Guide to the Spectral Analysis of Ethyl 6-fluoro-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Correlation

The core of our analysis lies in understanding how the molecular structure of Ethyl 6-fluoro-1H-indazole-3-carboxylate gives rise to its unique spectral fingerprints.

An In-depth Technical Guide to the Structural Analysis of Ethyl 6-fluoro-1H-indazole-3-carboxylate

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As a key building block in the synthesis of bioactive molecules, particularly in oncology and neurology, a thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for rational drug design and development.[1] This document outlines the critical analytical techniques required for unambiguous structural confirmation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Crystallography. By integrating data from these orthogonal techniques, a self-validating system of analysis is established. This guide is designed to provide both the theoretical basis for experimental choices and detailed, field-proven protocols for researchers engaged in the synthesis and characterization of novel indazole derivatives.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in drug discovery, present in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.[2] The introduction of a fluorine atom at the 6-position, as in this compound, can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles. The ester functional group at the 3-position provides a versatile handle for further synthetic modifications, making this molecule a valuable intermediate in the creation of diverse chemical libraries for high-throughput screening.

The structural analysis of such compounds is not a trivial exercise. Indazoles can exist as two primary tautomers, the 1H- and 2H-forms, which possess distinct biological and physical properties.[2] Therefore, the initial and most critical step in the analysis is the unambiguous determination of the tautomeric form and the precise connectivity of all atoms. This guide will walk through a logical, multi-faceted approach to achieve this with a high degree of confidence.

Molecular Structure and Key Features

The core of the target molecule is the bicyclic 1H-indazole system. The key structural questions to be answered by the subsequent analytical methods are:

-

Confirmation of the 1H-indazole tautomer.

-

The precise location of the fluorine substituent on the benzene ring.

-

The connectivity of the ethyl carboxylate group at the 3-position of the indazole ring.

-

The three-dimensional conformation and potential intermolecular interactions in the solid state.

Below is a diagram illustrating the logical workflow for the complete structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[2] For this compound, a suite of NMR experiments including ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (COSY, HSQC, HMBC) are required for an unambiguous assignment.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-H | ~13.0 (broad s) | - | H4, H7 |

| H4 | ~8.1 (dd) | ~123 | C3, C5, C7a |

| H5 | ~7.2 (ddd) | ~113 (d, J≈25 Hz) | C4, C6, C7 |

| H7 | ~7.8 (dd) | ~98 (d, J≈27 Hz) | C5, C6, C7a |

| C3 | - | ~142 | H4, H-ethyl |

| C3a | - | ~122 | H4, H7, N-H |

| C4 | - | ~123 | H5 |

| C5 | - | ~113 | H4 |

| C6 | - | ~163 (d, J≈245 Hz) | H5, H7 |

| C7 | - | ~98 | H5 |

| C7a | - | ~141 (d, J≈13 Hz) | H4, H7, N-H |

| C=O | - | ~163 | H-ethyl |

| -CH₂- | ~4.5 (q) | ~62 | C=O, -CH₃ |

| -CH₃ | ~1.4 (t) | ~14 | -CH₂- |

Note: Chemical shifts are predicted for a CDCl₃ solution. Coupling constants (J) are estimates based on typical values for fluoroaromatic compounds.

Experimental Protocol for NMR Analysis

This protocol outlines the standard procedure for acquiring a comprehensive set of NMR data for structural elucidation.[4]

-

Sample Preparation:

-

Weigh approximately 10-15 mg of the purified solid sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.[5]

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a spectrometer of 400 MHz or higher.

-

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a ¹⁹F NMR spectrum to observe the chemical shift and coupling of the fluorine atom. This is a crucial experiment for confirming the presence and environment of the fluorine substituent. Computational methods can be used to predict ¹⁹F chemical shifts with reasonable accuracy to aid in assignment.[6][7]

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which will help in assigning adjacent protons on the aromatic ring and the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment for piecing together the molecular fragments. It reveals correlations between protons and carbons that are 2-3 bonds away, which will confirm the position of the ethyl carboxylate group at C3 and the connectivity of the indazole ring system.

-

Caption: Diagram of key predicted HMBC correlations for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will provide confirmatory evidence for the N-H bond, the carbonyl group of the ester, and the aromatic system.

Predicted Characteristic IR Absorptions

Based on typical values for indazoles and aromatic esters, the following characteristic absorption bands are expected.[8][9]

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3100 (broad) | N-H Stretch | 1H-Indazole |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (Ethyl) |

| ~1720 | C=O Stretch | Ester Carbonyl |

| 1620-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester |

| ~1100 | C-F Stretch | Aryl Fluoride |

Experimental Protocol for FT-IR Analysis (Thin Solid Film)

This method is straightforward and avoids complications from solvent peaks or interactions with pelleting materials like KBr.[10]

-

Sample Preparation:

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[10]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (NaCl or KBr).[10]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[10]

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the salt plate with the sample film in the instrument's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental composition of the molecule with high accuracy.[11][12] This technique provides a measured mass that can be compared to the calculated exact mass of the proposed structure, offering strong evidence for its identity.

Expected HRMS Data

For this compound (C₁₀H₉FN₂O₂), the expected exact mass can be calculated.

-

Calculated Exact Mass [M+H]⁺: 209.0721

An experimental HRMS result within a narrow tolerance (typically < 5 ppm) of this calculated value provides high confidence in the elemental formula.

Fragmentation Pattern

In addition to the molecular ion, the fragmentation pattern in the mass spectrum can provide further structural information. For indazole-3-carboxylates, characteristic fragmentation pathways often involve the loss of the ester group.[2] Expected fragments for the title compound include:

-

[M - OEt]⁺: Loss of the ethoxy group.

-

[M - COOEt]⁺: Loss of the entire ethyl carboxylate group.

Experimental Protocol for HRMS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution should be filtered to remove any particulates.

-

-

Data Acquisition:

-

The analysis is typically performed using an Orbitrap or Time-of-Flight (ToF) mass spectrometer coupled with an electrospray ionization (ESI) source.[13]

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Tandem MS (MS/MS) experiments can be performed on the parent ion to induce fragmentation and confirm the predicted fragmentation pathways.[14]

-

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray crystallography provides the unambiguous three-dimensional structure in the solid state.[15][16] This technique reveals precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

Insights from an Analogous Crystal Structure

A crystal structure for the closely related "Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate" has been reported.[17][18] Key findings from this structure that are likely to be relevant to the title compound include:

-

The indazole ring system is nearly planar.

-

The ester group is nearly coplanar with the indazole ring, suggesting conjugation.

-

In the crystal packing, molecules form inversion dimers through weak hydrogen-bond-like interactions.[18]

It is highly probable that this compound will exhibit similar planarity and engage in intermolecular hydrogen bonding via the N-H proton and the carbonyl oxygen of the ester group.

Experimental Protocol for Crystal Growth and X-ray Diffraction

Obtaining a high-quality single crystal is often the most challenging step.[19]

-

Crystal Growth:

-

Purity is critical: The compound must be highly purified prior to crystallization attempts.

-

Solvent Screening: Test the solubility of the compound in a range of solvents to find one in which it is moderately soluble.[20]

-

Slow Evaporation (Recommended starting method):

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethyl acetate/hexane).

-

Filter the solution into a clean, small vial.

-

Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.[20]

-

-

Vapor Diffusion or Liquid-Liquid Diffusion are alternative methods if slow evaporation is unsuccessful.[21]

-

-

Data Collection and Structure Solution:

-

A suitable single crystal is mounted on a goniometer and placed in a diffractometer.

-

The crystal is cooled (typically to 100 K) and exposed to a monochromatic X-ray beam.

-

The diffraction pattern is collected as the crystal is rotated.[16]

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The structure is solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles.

-

Conclusion: A Self-Validating Approach

The structural elucidation of a novel compound like this compound requires a multi-pronged, self-validating analytical strategy. NMR spectroscopy establishes the carbon-hydrogen framework and atomic connectivity. FT-IR confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition. Finally, single-crystal X-ray crystallography provides the definitive three-dimensional structure and insight into solid-state packing. By integrating the data from each of these techniques, as outlined in this guide, researchers can achieve an unambiguous and comprehensive structural characterization, which is the essential foundation for all subsequent research and development activities.

References

- 1. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Analytical Method Development: Structural Elucidation by NMR – V 2.0 – SOP Guide for Pharma [pharmasop.in]

- 5. benchchem.com [benchchem.com]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. measurlabs.com [measurlabs.com]

- 12. "The Application of High-Resolution Mass Spectrometry for the Analysis " by Christ Duc Tran [scholarworks.umb.edu]

- 13. Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. azolifesciences.com [azolifesciences.com]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.iucr.org [journals.iucr.org]

- 18. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 20. How To [chem.rochester.edu]

- 21. journals.iucr.org [journals.iucr.org]

Methodological & Application

Synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate from 2,4-difluorobenzonitrile

An Application Note for the

Abstract

This application note provides a comprehensive, in-depth technical guide for the multi-step synthesis of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a key building block in pharmaceutical research, starting from the readily available precursor, 2,4-difluorobenzonitrile. The described synthetic pathway is robust, proceeding through the formation of a 3-amino-6-fluoro-1H-indazole intermediate, followed by a Sandmeyer reaction to install the C3-nitrile, and subsequent hydrolysis and esterification. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and critical experimental considerations to ensure a successful and reproducible synthesis.

Introduction: The Significance of Fluorinated Indazoles

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory properties.[1] The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex pharmaceutical agents.[2] This document details a reliable and scalable synthetic route from 2,4-difluorobenzonitrile, a commodity chemical.[3][4]

Synthetic Strategy Overview

The synthesis is designed as a four-step sequence, maximizing yield and purity at each stage. The choice of 2,4-difluorobenzonitrile as the starting material is strategic; the fluorine atom ortho to the nitrile group facilitates the initial cyclization with hydrazine, while the para-fluorine remains as a key substituent in the final product.

The overall synthetic workflow is depicted below:

Figure 1: High-level workflow for the synthesis.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| 2,4-Difluorobenzonitrile | ≥98% | Commercially Available | [3][4] |

| Hydrazine Hydrate | ≥98% | Commercially Available | Caution: Toxic and corrosive. |

| n-Butanol | Anhydrous | Commercially Available | |

| Sodium Nitrite | ≥97% | Commercially Available | |

| Hydrochloric Acid | 37% (conc.) | Commercially Available | |

| Copper(I) Cyanide | ≥98% | Commercially Available | Caution: Highly toxic. |

| Sulfuric Acid | 98% (conc.) | Commercially Available | |

| Ethanol | Anhydrous | Commercially Available | |

| Sodium Hydroxide | ≥97% | Commercially Available | |

| Ethyl Acetate | ACS Grade | Commercially Available | |

| Hexanes | ACS Grade | Commercially Available |

Step 1: Synthesis of 3-Amino-6-fluoro-1H-indazole

Reaction Principle: This step involves a nucleophilic aromatic substitution followed by an intramolecular cyclization. Hydrazine acts as a binucleophilic reagent. One nitrogen atom attacks the carbon bearing the ortho-fluorine atom (C2), which is activated by the electron-withdrawing nitrile group. The subsequent attack of the second nitrogen atom onto the nitrile carbon leads to the formation of the indazole ring. The reaction of ortho-fluorobenzonitriles with hydrazine hydrate is a well-established method for synthesizing 3-aminoindazoles.[5][6]

Figure 2: Reaction scheme for Step 1.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorobenzonitrile (1.0 eq.).

-

Add n-butanol as the solvent (approx. 5-10 mL per gram of starting material).

-

Add hydrazine hydrate (3.0 eq.) to the stirred solution.

-

Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Add cold water to the residue to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-6-fluoro-1H-indazole as a solid.

Step 2: Synthesis of 6-Fluoro-1H-indazole-3-carbonitrile

Reaction Principle: This is a Sandmeyer reaction. The 3-amino group is first converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group and is subsequently displaced by a cyanide nucleophile, provided by copper(I) cyanide. This is a classic and reliable method for converting an aromatic amine to a nitrile.

Protocol:

-

Diazotization:

-

Suspend 3-amino-6-fluoro-1H-indazole (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.

-

-

Work-up:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Step 3: Synthesis of 6-Fluoro-1H-indazole-3-carboxylic acid

Reaction Principle: The nitrile group introduced in the previous step is hydrolyzed to a carboxylic acid under acidic conditions. The protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

Protocol:

-

Place the 6-fluoro-1H-indazole-3-carbonitrile (1.0 eq.) in a round-bottom flask.

-

Add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture in an ice bath. The carboxylic acid product should precipitate.

-

Collect the solid by filtration, wash thoroughly with cold water to remove excess acid, and dry under vacuum.

Step 4: Synthesis of this compound

Reaction Principle: This is a Fischer esterification. The carboxylic acid is reacted with an excess of ethanol in the presence of a catalytic amount of strong acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the ethanol nucleophile.

Protocol:

-

Suspend 6-fluoro-1H-indazole-3-carboxylic acid (1.0 eq.) in an excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture to reflux for 4-6 hours.[7]

-

Monitor the reaction for the disappearance of the starting carboxylic acid.

-

Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The final product, this compound, can be purified by recrystallization or column chromatography.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals |

| 3-Amino-6-fluoro-1H-indazole | C₇H₆FN₃ | 151.14 | Aromatic protons, NH₂, NH |

| 6-Fluoro-1H-indazole-3-carbonitrile | C₈H₄FN₃ | 161.14 | Aromatic protons, NH |

| 6-Fluoro-1H-indazole-3-carboxylic acid | C₈H₅FN₂O₂ | 180.14 | Aromatic protons, NH, COOH |

| This compound | C₁₀H₉FN₂O₂ | 208.19 | Aromatic protons, NH, CH₂, CH₃ |

Safety and Handling Precautions

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Copper(I) Cyanide: Is extremely toxic if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a fume hood. Any waste containing cyanide must be quenched with bleach before disposal according to institutional guidelines.

-

Strong Acids (HCl, H₂SO₄): Are highly corrosive. Handle with care and appropriate PPE.

-

Diazonium Salts: Can be explosive when isolated and dry. It is critical to keep the diazonium salt in a cold aqueous solution and use it immediately in the subsequent step.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of this compound from 2,4-difluorobenzonitrile. The protocols are based on well-established chemical transformations, and the provided causality behind experimental choices should enable researchers to troubleshoot and adapt the synthesis as needed. This guide serves as a valuable resource for chemists in the pharmaceutical and agrochemical industries.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ossila.com [ossila.com]

- 4. 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Application Note: A Detailed Protocol for the Esterification of 6-Fluoro-1H-indazole-3-carboxylic Acid

Abstract

This comprehensive guide provides a detailed experimental protocol for the synthesis of esters of 6-fluoro-1H-indazole-3-carboxylic acid, a critical building block in modern drug discovery.[1][2] Esters of this scaffold serve as pivotal intermediates for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1] This document outlines a robust and reproducible acid-catalyzed esterification procedure (Fischer-Speier esterification), explains the underlying chemical principles, and offers field-proven insights into reaction optimization, work-up, purification, and safety. The intended audience includes researchers, scientists, and professionals in pharmaceutical and chemical development.

Introduction and Scientific Context

6-Fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. The presence of the indazole core, combined with a fluorine substituent, imparts unique physicochemical properties that can enhance metabolic stability and binding affinity to biological targets.[1] Converting the carboxylic acid moiety to an ester is a common and often necessary first step for further molecular elaboration, such as in amide coupling reactions to build more complex drug candidates.

The Fischer-Speier esterification, first described in 1895, remains one of the most fundamental and widely used methods for this transformation due to its simplicity and cost-effectiveness.[3][4][5] The reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[6] It is a reversible equilibrium-driven process, and achieving high yields necessitates strategic manipulation of reaction conditions, which this guide will detail extensively.[7][8]

Overall Experimental Workflow

The successful synthesis and isolation of the target ester involve a multi-stage process. The workflow is designed to ensure high conversion, efficient removal of impurities and unreacted starting materials, and definitive characterization of the final product.

Caption: High-level workflow for the esterification of 6-fluoro-1H-indazole-3-carboxylic acid.

Detailed Experimental Protocol: Methyl 6-fluoro-1H-indazole-3-carboxylate

This protocol details the synthesis of the methyl ester as a representative example. The same principles can be applied for the synthesis of ethyl, propyl, or other primary/secondary alcohol esters by substituting the alcohol and adjusting the reflux temperature accordingly.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 6-Fluoro-1H-indazole-3-carboxylic acid (1) | ≥98% | Sigma-Aldrich, etc. | Starting material. Ensure it is dry. |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Fisher Scientific | Serves as both reagent and solvent. Must be anhydrous. |

| Sulfuric Acid (H₂SO₄) | Concentrated, 95-98% | VWR | Catalyst. Handle with extreme care. |

| Ethyl Acetate (EtOAc) | ACS Grade | Various | Extraction solvent. |

| Hexanes | ACS Grade | Various | Eluent for column chromatography. |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house prep. | For neutralization and removal of acidic components. |

| Sodium Chloride (NaCl) | Saturated solution | In-house prep. | "Brine," used to break emulsions and remove water. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Various | Drying agent for the organic phase. |

| Silica Gel | 230-400 mesh | Sorbent Tech. | Stationary phase for column chromatography. |

| Round-bottom flask, condenser, magnetic stirrer | Standard glassware | N/A | For reaction setup. |

| Separatory funnel, beakers, Erlenmeyer flasks | Standard glassware | N/A | For work-up and extraction. |

| Rotary evaporator | Standard equipment | N/A | For solvent removal. |

| TLC plates (Silica gel 60 F₂₅₄) | N/A | MilliporeSigma | For reaction monitoring. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-fluoro-1H-indazole-3-carboxylic acid (1.80 g, 10.0 mmol, 1.0 equiv).

-

Add anhydrous methanol (40 mL). Stir the suspension at room temperature.

-

Cool the flask in an ice-water bath to 0°C.

-

-

Catalyst Addition:

-

While stirring vigorously, slowly add concentrated sulfuric acid (0.3 mL, ~5.6 mmol, 0.56 equiv) dropwise via a glass pipette.

-

Causality Note: The addition must be slow and to a cooled solution. The dissolution of H₂SO₄ in methanol is highly exothermic and can cause boiling and splashing if added too quickly.

-

-

Reaction and Monitoring:

-

Remove the ice bath and attach a reflux condenser.

-

Heat the reaction mixture to a gentle reflux (~65°C) using a heating mantle.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a 1:1 mixture of Hexanes:Ethyl Acetate as the mobile phase. The starting material is significantly more polar (lower Rf) than the product ester (higher Rf). The reaction is typically complete within 3-5 hours.[9]

-

-

Work-up and Neutralization:

-

Once the reaction is complete (disappearance of starting material by TLC), cool the flask to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate. Be cautious, as CO₂ gas will evolve during the neutralization of the excess acid catalyst and any unreacted carboxylic acid.[10][11]

-

Transfer the resulting mixture to a 250 mL separatory funnel.

-

-

Extraction:

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

-

Combine the organic layers in a clean Erlenmeyer flask.

-

-

Washing and Drying:

-

Wash the combined organic layers with saturated aqueous sodium chloride (brine, 1 x 50 mL). This helps to remove residual water and break any emulsions that may have formed.

-

Dry the organic phase over anhydrous sodium sulfate for 15-20 minutes. The Na₂SO₄ will clump as it absorbs water; add more until some remains free-flowing.

-

Filter the solution to remove the drying agent, and wash the solid with a small amount of fresh ethyl acetate.

-

-

Concentration and Purification:

-

Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

-

Purify the crude material by flash column chromatography on silica gel.[12][13]

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column (either directly if an oil, or by adsorbing onto a small amount of silica if a solid).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%). Collect fractions and monitor by TLC to isolate the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield mthis compound as a white to off-white solid.

-

Mechanism of Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism, which is catalyzed by the acid.[3][5][14] The entire process consists of a series of equilibrium steps. A useful mnemonic for the mechanism is PADPED : P rotonation-A ddition-D eprotonation-P rotonation-E limination-D eprotonation.[7]

-

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[4][7]

-

Nucleophilic Attack (Addition): A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[5][8]

-

Proton Transfer (Deprotonation/Protonation): A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts a poor leaving group (-OH) into a good leaving group (-H₂O).[3][7]

-

Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl π-bond, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Caption: Simplified mechanism of acid-catalyzed Fischer esterification.

Alternative Protocol: Thionyl Chloride Method

For substrates that may be sensitive to high temperatures or prolonged exposure to strong acids, an alternative method involves activation of the carboxylic acid with thionyl chloride (SOCl₂).[15]

-

Suspend the carboxylic acid in the alcohol (e.g., methanol) at 0°C.

-

Slowly add thionyl chloride dropwise. This in-situ generates anhydrous HCl as the catalyst and also converts the carboxylic acid to a highly reactive acyl chloride intermediate.[16]

-

The mixture is then typically heated to reflux for a shorter period (1-2 hours).

-

The work-up is similar, involving neutralization and extraction.

This method avoids the generation of water, thus driving the reaction to completion without needing a large excess of alcohol. However, it requires stringent safety precautions.

Safety and Best Practices

-

Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water to release toxic gases (HCl and SO₂).[17][18][19] All manipulations must be performed in a certified chemical fume hood.[20] Wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and heavy-duty gloves (e.g., neoprene).[17][20] Have a neutralizing agent (like sodium bicarbonate powder) readily available for spills.

-

Concentrated Sulfuric Acid (H₂SO₄): A strong acid and dehydrating agent that causes severe burns. Always add acid to the solvent (methanol) slowly and with cooling to dissipate the heat of dilution.

-

General Precautions: Perform all operations in a well-ventilated fume hood. Avoid inhaling solvent vapors. Ground equipment when transferring large volumes of flammable solvents to prevent static discharge.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Reaction | 1. Inactive catalyst (e.g., old H₂SO₄).2. Wet alcohol or starting material.3. Insufficient heating or reaction time. | 1. Use fresh, concentrated H₂SO₄.2. Use anhydrous grade alcohol.3. Ensure proper reflux temperature is reached and monitor by TLC until completion. |

| Incomplete Reaction | The reaction has reached equilibrium. | 1. Increase the excess of alcohol used.2. If feasible, remove water using a Dean-Stark apparatus with a solvent like toluene.[7][8] |

| Difficult Purification | Starting material and product have similar Rf values. | 1. Adjust the polarity of the eluent system for column chromatography.2. Perform an acid/base wash during work-up; the acidic starting material will move to the aqueous basic layer.[21] |

| Low Yield after Work-up | 1. Product loss during extraction (emulsions).2. Product hydrolysis during work-up. | 1. Add brine to the separatory funnel to break emulsions.2. Perform the basic wash (NaHCO₃) quickly and with a cold solution to minimize ester hydrolysis. |

References

- 1. chemimpex.com [chemimpex.com]

- 2. 129295-30-3|6-Fluoro-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. scienceinfo.com [scienceinfo.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 13. columbia.edu [columbia.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 17. westliberty.edu [westliberty.edu]

- 18. lobachemie.com [lobachemie.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. drexel.edu [drexel.edu]

- 21. researchgate.net [researchgate.net]

Application Note: Ethyl 6-Fluoro-1H-indazole-3-carboxylate as a Key Building Block for the Synthesis of Potent Kinase Inhibitors

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a versatile starting material for the synthesis of novel kinase inhibitors. We explore the rationale behind its selection, focusing on the advantageous properties conferred by the 6-fluoro substituent and the synthetic utility of the C3-ester. This guide outlines general synthetic strategies, provides a detailed experimental protocol for conversion to a core amide intermediate, and discusses the subsequent biological evaluation cascade.

Introduction: The Strategic Importance of the 6-Fluoroindazole Scaffold

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Consequently, they are a major class of "druggable" targets.[3] The indazole heterocycle has emerged as a highly effective scaffold for kinase inhibitors, largely due to its bioisosteric relationship with indole and its ability to act as a hydrogen bond donor (at N1-H) and acceptor (at N2), often forming pivotal interactions with the hinge region of the kinase ATP-binding pocket.

The strategic incorporation of a fluorine atom at the 6-position of the indazole ring has been shown to be particularly beneficial. In several inhibitor series, this substitution enhances both enzymatic activity and cellular potency.[1] Fluorine's high electronegativity and small size can modulate the pKa of the indazole N-H, improve metabolic stability by blocking a potential site of oxidation, and enhance binding affinity through favorable electrostatic interactions.

This compound serves as an ideal starting material, combining the benefits of the 6-fluoroindazole core with a versatile C3-ethyl ester handle, which is readily transformed into the carboxamides frequently found in potent kinase inhibitors.[4][5]

Chemical Properties and Reactivity

This compound is a stable, crystalline solid that provides two primary points for synthetic diversification: the N1-position of the indazole ring and the C3-ester functionality.

| Property | Value |

| Molecular Formula | C₁₀H₉FN₂O₂ |

| Molecular Weight | 208.19 g/mol |

| Appearance | Off-white to yellow solid |

| Key Reactive Sites | 1. N1-H (for alkylation/arylation) 2. C3-Ester (for hydrolysis/amidation) |

The N1-proton is acidic and can be deprotonated to allow for selective alkylation or arylation, enabling the introduction of moieties that can occupy the solvent-exposed region of the kinase active site to enhance potency and selectivity. The C3-ester is the primary site for building out the inhibitor's core structure, most commonly via conversion to a carboxylic acid followed by amide bond formation.[6]

General Synthetic Strategy: From Building Block to Inhibitor Core

A common and highly effective strategy for elaborating this compound into a diverse library of potential kinase inhibitors involves a two-stage process: functionalization of the N1-position followed by conversion of the C3-ester to a variety of amides.

-

N1-Alkylation/Arylation: This step is crucial for tuning the physicochemical properties of the final compound. A variety of cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann) or standard nucleophilic substitution conditions can be employed to introduce diverse aryl, heteroaryl, or alkyl groups at the N1-position.

-

C3-Amide Formation: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). This carboxylic acid intermediate is then coupled with a wide array of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). The choice of amine is a critical determinant of the final inhibitor's target selectivity and potency.[7]

Caption: General synthetic workflow for kinase inhibitors.

Protocol 1: Synthesis of a 1-Aryl-6-fluoro-1H-indazole-3-carboxamide Intermediate

This protocol describes a representative three-step synthesis starting from this compound to yield a core amide structure, which can be adapted for various target-specific syntheses.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.

Part A: N1-Arylation with 4-Bromoanisole

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-bromoanisole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Ethyl 1-(4-methoxyphenyl)-6-fluoro-1H-indazole-3-carboxylate.

-

Expected Yield: 70-85%.

-

Part B: Saponification to the Carboxylic Acid

-

Dissolve the product from Part A in a mixture of THF and water (3:1).

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Concentrate the mixture in vacuo to remove the THF.

-

Dilute the remaining aqueous solution with water and acidify to pH ~3 using 1M HCl.

-

The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1-(4-methoxyphenyl)-6-fluoro-1H-indazole-3-carboxylic acid.

-

Expected Yield: 90-98%.

-

Part C: Amide Coupling with Benzylamine

-

Dissolve the carboxylic acid from Part B (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add benzylamine (1.1 eq) dropwise and continue stirring at room temperature for 6-12 hours.

-

Monitor the reaction by TLC/LC-MS. Upon completion, pour the reaction mixture into water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold diethyl ether to remove impurities.

-

Dry the solid under high vacuum to afford the final product, N-benzyl-1-(4-methoxyphenyl)-6-fluoro-1H-indazole-3-carboxamide.

-

Expected Yield: 80-95%.

-

Application Showcase: Targeting Specific Kinases

The versatility of the 6-fluoro-1H-indazole-3-carboxamide scaffold allows for the targeting of a wide array of kinases by varying the substituents at the N1 and C3-amide positions.[1]

| Target Kinase(s) | Example Scaffold Feature | Reported Potency (IC₅₀) | Reference |

| Aurora Kinases | N1-aryl group, C3-amide linked to a substituted phenyl ring. | Low nM | [8] |

| FGFR1 / FGFR2 | N1-H, C3-amine linked to a 2,6-difluoro-3-methoxyphenyl group. | < 4.1 nM (FGFR1), 2.0 nM (FGFR2) | [1][9] |

| PLK4 | N1-aryl group, complex C3-amide. | < 0.1 nM | [10] |

| GSK-3 | N1-H, C3-amide linked to a piperidin-4-ylmethyl group. | Low μM to high nM | [5][11] |

| PAK1 | N1-H, C3-amide linked to a substituted hydrophobic ring. | 9.8 nM | [4][7] |

Biological Evaluation of Synthesized Inhibitors

Once a library of inhibitors is synthesized, a systematic evaluation is required to determine their potency, selectivity, and cellular activity.[3]

Caption: Typical screening cascade for kinase inhibitors.

-

Biochemical Assays: The initial step is to measure the direct inhibitory activity of the compound against the purified target kinase. Luminescence-based assays (e.g., ADP-Glo) that quantify ATP consumption or fluorescence-based methods (e.g., TR-FRET) are robust, high-throughput methods for determining the IC₅₀ value.[12]

-

Selectivity Profiling: To assess the specificity of a potent hit, it should be screened against a broad panel of kinases.[13] This is critical for identifying potential off-target effects that could lead to toxicity and for understanding the inhibitor's mechanism of action.[14]

-

Cell-Based Assays: Promising compounds are then tested in relevant cancer cell lines to determine their ability to inhibit cell proliferation or induce apoptosis (EC₅₀ value).[10]

-

Cellular Target Engagement: To confirm that the observed cellular effects are due to the inhibition of the intended target, techniques like Western blotting can be used to measure the phosphorylation status of a known downstream substrate of the target kinase in treated cells.[10]

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel kinase inhibitors. The 6-fluoro substitution provides inherent advantages for improving biological potency, while the C3-ester and N1-H positions offer straightforward handles for synthetic diversification. By following the strategic workflows and protocols outlined in this guide, drug discovery scientists can efficiently generate and evaluate libraries of indazole-based compounds to accelerate the development of next-generation targeted therapies.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases [mdpi.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Strategic Application of Ethyl 6-fluoro-1H-indazole-3-carboxylate in the Discovery of Novel Anti-Cancer Agents

Introduction: The Privileged Scaffold in Oncology Research

In the landscape of modern medicinal chemistry, the indazole core stands out as a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds across a range of therapeutic areas.[1][2] This is particularly true in oncology, where numerous FDA-approved small-molecule drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature this heterocyclic system.[1] The indazole moiety's unique structural and electronic properties allow it to form key interactions with biological targets, most notably the ATP-binding pocket of protein kinases, which are often dysregulated in cancer.

This application note focuses on Ethyl 6-fluoro-1H-indazole-3-carboxylate , a key synthetic intermediate poised for the development of next-generation targeted anti-cancer therapies. We will explore the rationale for its use, its potential mechanistic targets, and provide detailed protocols for its application in primary anti-cancer screening assays.

Scientific Rationale: The Advantage of the Fluorinated Indazole Core

The strategic incorporation of a fluorine atom and an ethyl carboxylate group onto the indazole scaffold endows this compound with several desirable properties for drug discovery:

-

The Role of Fluorine: The fluorine atom at the 6-position is not merely a placeholder. As the most electronegative element, its introduction can significantly alter a molecule's physicochemical properties.[3] It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.[3]

-

The Versatile Carboxylate Handle: The ethyl ester at the 3-position serves as a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid or converted into a wide array of amides.[4] This flexibility is crucial for structure-activity relationship (SAR) studies, allowing chemists to systematically modify the molecule to optimize potency, selectivity, and pharmacokinetic properties. Many potent kinase inhibitors, for instance, are derived from indazole-3-carboxamides.[5]

Given these features, this compound is an ideal starting point for generating libraries of novel compounds aimed at inhibiting key signaling pathways implicated in cancer progression.

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways

While this compound is a building block, its derivatives are frequently designed to function as ATP-competitive kinase inhibitors. Protein kinases are crucial regulators of cell signaling, and their aberrant activation is a hallmark of many cancers. The indazole scaffold is particularly adept at mimicking the purine ring of ATP, allowing it to bind to the kinase hinge region.

A plausible mechanism of action for derivatives synthesized from this starting material involves the inhibition of receptor tyrosine kinases (RTKs) or downstream serine/threonine kinases in pathways like the PI3K/Akt or MAPK/ERK pathways. These pathways are central to controlling cell proliferation, survival, and migration.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. longdom.org [longdom.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Regioselective N-alkylation of Ethyl 6-fluoro-1H-indazole-3-carboxylate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its bioisosteric relationship with indole allows it to modulate a wide array of biological targets. The functionalization of the indazole core, particularly through N-alkylation, is a critical step in drug discovery, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. However, the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to a significant synthetic challenge: the control of regioselectivity during alkylation.[4][5] The formation of N1 and N2 regioisomeric mixtures complicates purification, reduces yields, and increases development costs.[3]

This application note provides a detailed, field-proven protocol for the N-alkylation of Ethyl 6-fluoro-1H-indazole-3-carboxylate, a versatile intermediate in pharmaceutical synthesis. We will dissect the critical parameters governing regioselectivity and present robust methodologies for selectively targeting both the N1 and N2 positions. The causality behind experimental choices will be explained to empower researchers to adapt these protocols to their specific needs.

Understanding the Pillars of Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[1][6] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][8] This intrinsic property can be exploited to favor the N1-alkylated product under conditions that promote thermodynamic control.

Key factors that dictate the N1 versus N2 selectivity include:

-

Base and Counter-ion: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar aprotic solvents tend to favor N1 alkylation.[1][5] The sodium cation is believed to chelate between the N2 nitrogen and the oxygen of the C3-carboxylate, sterically shielding the N2 position.[5] Weaker bases, such as potassium carbonate (K₂CO₃), often result in poor selectivity, yielding mixtures of isomers.[7][9]

-

Solvent: The choice of solvent is paramount. Non-polar aprotic solvents like Tetrahydrofuran (THF) are optimal for N1-selective reactions with NaH, as they support the proposed chelation mechanism.[1][2][3] Polar aprotic solvents like N,N-dimethylformamide (DMF) can disrupt this chelation and often lead to decreased selectivity.[6]

-

Substituents: The electronic and steric properties of substituents on the indazole ring significantly influence the reaction's regioselectivity.[1][3] For the target molecule, the electron-withdrawing ethyl carboxylate group at the C3 position plays a crucial role in directing N1-alkylation under specific conditions. Conversely, bulky substituents at the C7 position can sterically hinder the N1 position, thereby promoting N2-alkylation.[2][7]

Visualizing the Reaction Pathway

To provide a clear overview of the process, the following diagram illustrates the general workflow for the N-alkylation of the indazole substrate.

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Highly Regioselective N1-Alkylation

This protocol is optimized for achieving superior regioselectivity for the N1 position by leveraging thermodynamic control. The combination of sodium hydride in tetrahydrofuran has been shown to provide excellent N1 selectivity for C3-carboxy-substituted indazoles.[1][2][3]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (1 mmol scale) | Molar Equiv. |

| This compound | 208.17 | 208 mg | 1.0 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 48 mg | 1.2 |

| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | Varies | 1.1 mmol | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10 mL | - |

| Saturated Aqueous NH₄Cl solution | - | 20 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | 50 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Step-by-Step Methodology

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv).

-

Solvent Addition: Add anhydrous THF (to achieve a concentration of approximately 0.1 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

-

Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete formation of the indazolide anion.

-

Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 50 °C) may be required for less reactive alkylating agents.[7]

-

Workup: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated product.

Mechanism of N1-Selectivity

The high N1-selectivity observed under these conditions can be attributed to a proposed chelation-controlled mechanism.

Caption: Chelation of Na+ shields the N2 position, directing alkylation to N1.

Protocol 2: Accessing the N2-Alkylated Isomer

Achieving selectivity for the N2 position often requires conditions that favor kinetic control or employ specific directing strategies. The Mitsunobu reaction is a reliable method for obtaining the N2-isomer as the major product.[3][8]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Quantity (1 mmol scale) | Molar Equiv. |

| This compound | 208.17 | 208 mg | 1.0 |

| Alcohol (R-OH) | Varies | 1.5 mmol | 1.5 |

| Triphenylphosphine (PPh₃) | 262.29 | 393 mg | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 0.29 mL | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 10 mL | - |

Step-by-Step Methodology

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[7]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 10-15 minutes. An exothermic reaction is often observed.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitoring: Monitor the reaction for the consumption of the starting indazole by TLC or LC-MS.

-

Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude residue, which will contain triphenylphosphine oxide and the diisopropyl hydrazinodicarboxylate byproduct, can be directly purified by flash column chromatography to separate the N1 and N2 isomers, with the N2 isomer typically being the major product.[3][8]

Characterization and Validation

Unambiguous structural elucidation of the N1 and N2 regioisomers is critical. This is reliably achieved through two-dimensional NMR spectroscopy.[9]

-

HMBC (Heteronuclear Multiple Bond Correlation): For the N1-isomer, a key correlation will be observed between the protons of the alkyl group's alpha-carbon (the CH₂ attached to the nitrogen) and the C7a carbon of the indazole ring. For the N2-isomer, the correlation will be between the alpha-carbon protons and the C3 carbon.[8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can also be decisive. For the N1-isomer, a through-space correlation may be observed between the alpha-protons of the alkyl group and the proton at the C7 position.

Conclusion

The regioselective N-alkylation of this compound is a solvable challenge that hinges on the rational selection of reaction conditions. By understanding the interplay of bases, solvents, and substituent effects, researchers can confidently direct the alkylation to either the N1 or N2 position. The protocols detailed herein provide robust and reproducible methods for accessing both isomers, facilitating the rapid advancement of drug discovery programs that rely on this critical heterocyclic scaffold.

References

- 1. research.ucc.ie [research.ucc.ie]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]